L-Menthyl D-Lactate Exhibits Superior TRPM8 Potency Compared to Menthol and WS-23 in a FLIPR Assay
In a head-to-head fluorometric imaging plate reader (FLIPR) assay using HEK293 cells expressing mouse TRPM8, L-Menthyl D-Lactate (Frescolat ML) demonstrated a lower EC50 value (3.3 ± 1.5 µM) than both (-)-menthol (4.1 ± 1.3 µM) and the popular synthetic coolant WS-23 (44 ± 7.3 µM) [1]. This indicates that L-Menthyl D-Lactate is a more potent agonist of the primary cold-sensing receptor than these common alternatives.
| Evidence Dimension | TRPM8 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 3.3 ± 1.5 µM |
| Comparator Or Baseline | (-)-Menthol: 4.1 ± 1.3 µM; WS-23: 44 ± 7.3 µM |
| Quantified Difference | Approximately 24% more potent than menthol; over 13-fold more potent than WS-23 |
| Conditions | FLIPR assay; HEK293 cells expressing recombinant mouse TRPM8 |
Why This Matters
For a procurement scientist, this data confirms that L-Menthyl D-Lactate is not simply a 'milder' version of menthol; it is a biochemically more potent agonist at the molecular target, which translates to efficacy at lower use levels, offering a quantifiable cost-performance advantage.
- [1] Behrendt HJ, Germann T, Gillen C, Hatt H, Jostock R. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. Br J Pharmacol. 2004 Feb;141(4):737-45. View Source
